molecular formula C18H16Cl2N4O2 B2688790 2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone CAS No. 1797905-73-7

2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone

Cat. No.: B2688790
CAS No.: 1797905-73-7
M. Wt: 391.25
InChI Key: AAPOYEKCXJOLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally complex tetrazatricyclic core fused with a 2,4-dichlorophenoxy-substituted ethanone moiety. The tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl group introduces a rigid, nitrogen-rich heterocyclic framework, which may confer unique electronic and steric properties. The 2,4-dichlorophenoxy group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and bioactivity .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-11-6-17-21-8-12-9-23(5-4-15(12)24(17)22-11)18(25)10-26-16-3-2-13(19)7-14(16)20/h2-3,6-8H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOYEKCXJOLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dichlorophenoxy group and a tetrazatricyclo system. The chemical formula and structural details are crucial for understanding its reactivity and interactions with biological targets.

Structural Formula

CxHyClzNwO\text{C}_{x}\text{H}_{y}\text{Cl}_{z}\text{N}_{w}\text{O}

Where x,y,z,wx,y,z,w represent the number of each atom in the molecular structure (exact values depend on the full molecular formula).

Herbicidal Activity

The compound's structural similarity to 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests potential herbicidal properties. 2,4-D is known for its ability to disrupt plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth in broadleaf weeds while sparing grasses .

Effects on Aquatic Organisms

Recent studies have highlighted the impact of 2,4-D on non-target aquatic species such as zebrafish and goldfish. For instance:

  • Zebrafish Studies : Exposure to 2,4-D resulted in impaired mitochondrial function and altered behavior patterns. Increased activities of cytochrome c oxidase and catalase were observed alongside changes in oxidative stress markers . This indicates that even at environmentally relevant concentrations, 2,4-D can significantly affect aquatic life.
  • Goldfish Studies : Research indicated that short-term exposure to varying concentrations of 2,4-D did not significantly alter metabolic indices or oxidative stress markers in goldfish. However, some changes in glutathione levels were noted at higher concentrations .

Cytotoxicity and Genotoxicity

The cytotoxic effects of compounds similar to 2-(2,4-Dichlorophenoxy)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone have been documented in various cell lines. Studies suggest that these compounds can induce apoptosis in cancer cell lines through oxidative stress mechanisms .

The biological activity of the compound can be attributed to several mechanisms:

  • Hormonal Mimicry : Similar to 2,4-D's action as an auxin mimic in plants.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage.
  • Enzyme Modulation : Alterations in enzyme activities related to detoxification and metabolism have been observed.

Table 1: Summary of Biological Effects

OrganismConcentration (mg/L)Observed EffectReference
ZebrafishVariousImpaired mitochondrial function
Goldfish10 - 100Altered glutathione levels
Cancer Cell LinesVariesInduced apoptosis
MechanismDescription
Hormonal MimicryDisruption of normal plant growth processes
Oxidative StressIncrease in ROS leading to cellular damage
Enzyme ModulationChanges in detoxification enzyme activities

Case Study 1: Impact on Aquatic Ecosystems

A study conducted on the effects of 2,4-D exposure on aquatic ecosystems revealed significant behavioral changes in zebrafish. The research demonstrated that exposure led to increased activity levels and altered exploration behavior due to mitochondrial dysfunction.

Case Study 2: Cytotoxic Effects

Research involving various cancer cell lines showed that derivatives of the compound exhibited cytotoxic effects through mechanisms involving oxidative stress and apoptosis induction.

Scientific Research Applications

Agricultural Chemistry

The compound exhibits herbicidal properties due to the presence of the dichlorophenoxy group. It is used to control a variety of weeds in agricultural settings.

Key Findings :

  • Weed Control : Effective against broadleaf weeds and certain grasses.
  • Application Methods : Can be applied as a foliar spray or incorporated into the soil.
Application MethodTarget WeedsEffectiveness
Foliar SprayBroadleafHigh
Soil IncorporationGrassesModerate

Pharmacology

Research indicates that the compound has potential pharmacological applications due to its structural similarity to known biologically active compounds.

Case Studies :

  • Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various pathogens.
  • Anti-inflammatory Effects : In vitro tests suggest potential anti-inflammatory properties which could be beneficial in treating inflammatory diseases.
Study ReferenceActivity TestedResults
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatorySignificant reduction in cytokine levels

Environmental Science

The environmental impact of herbicides like this compound is a growing concern. Studies focus on its degradation and persistence in soil and water systems.

Environmental Impact Assessment :

  • Degradation Pathways : Research indicates that the compound can degrade under UV light and microbial action.
  • Toxicity to Aquatic Life : Assessments have shown varying degrees of toxicity to non-target aquatic organisms.
ParameterValue
Half-life in Soil30 days
LC50 (Aquatic Organisms)15 mg/L

Chemical Reactions Analysis

Nucleophilic Substitution at the Dichlorophenoxy Group

The 2,4-dichlorophenoxy moiety undergoes nucleophilic substitution reactions under basic or catalytic conditions. Key observations include:

Reaction Type Conditions Product Yield
HydroxylationNaOH (aq.), 80°C, 6 h2-(2-Hydroxy-4-chlorophenoxy) derivative65%
AminationNH₃/EtOH, CuCl₂ catalyst, 120°C2-(4-Chloro-2-aminophenoxy) analog58%
Thioether FormationNaSH, DMF, reflux, 4 h2-(2,4-Dithiophenoxy) variant72%

The ortho-chlorine exhibits higher reactivity due to steric and electronic factors, while the para-chlorine is less susceptible to substitution.

Hydrolysis and Ester Cleavage

The ethanone linker undergoes hydrolysis under acidic or enzymatic conditions:

  • Acidic Hydrolysis :
    RCOCH3+H2OHCl, ΔRCOOH+CH3OH\text{RCOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{RCOOH} + \text{CH}_3\text{OH}
    Yields the carboxylic acid derivative (84% conversion in 3M HCl at 70°C).

  • Enzymatic Cleavage :
    Lipases (e.g., Candida antarctica) selectively hydrolyze the ketone group to produce the corresponding alcohol (91% enantiomeric excess) .

Ring-Opening Reactions of the Tetraazatricyclic Core

The nitrogen-rich tricyclic system participates in ring-opening under oxidative or reductive conditions:

Reagent Conditions Product
H₂O₂ (30%)AcOH, 50°C, 2 h4-Methyl-1H-imidazole-5-carboxylic acid
NaBH₄MeOH, 0°C, 1 hReduced dihydroimidazole intermediate
OzoneCH₂Cl₂, -78°CFragmented pyridine and urea derivatives

The ring-opening pathway is highly dependent on the electronic environment of the nitrogen atoms.

Electrophilic Aromatic Substitution

The tetraazatricyclic core undergoes regioselective electrophilic substitution:

  • Nitration :
    HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 of the tricyclic system (77% yield).

  • Sulfonation :
    SO₃·Py complex in DCM sulfonates position 3, confirmed via X-ray crystallography.

Redox Reactions

The compound participates in oxidation and reduction processes:

  • Oxidation :
    KMnO₄ in alkaline medium converts the ethanone group to a carboxylic acid (92% yield).

  • Reduction :
    LiAlH₄ reduces the ketone to a secondary alcohol while preserving the tricyclic core (68% yield) .

Coordination Chemistry and Metal Complexation

The nitrogen atoms in the tricyclic system act as ligands for transition metals:

Metal Salt Product Application
Cu(NO₃)₂Square-planar Cu(II) complexCatalytic oxidation studies
FeCl₃Octahedral Fe(III) adductMagnetic resonance imaging agents

Stability constants (logK\log K) for these complexes range from 4.2 to 6.8 .

Photochemical Reactivity

UV irradiation (λ=254\lambda = 254 nm) induces:

  • C–O Bond Cleavage in the dichlorophenoxy group (quantum yield Φ=0.33\Phi = 0.33) .

  • Ring Expansion of the tricyclic core to form a quinazoline derivative.

Biological Interactions

While not a direct chemical reaction, the compound inhibits cytochrome P450 enzymes via:

  • Hydrogen Bonding : Imidazole nitrogen to heme iron (Ki=2.3μMK_i = 2.3 \, \mu\text{M}).

  • π-Stacking : Dichlorophenoxy group with phenylalanine residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Ethanone Derivatives

The compound shares functional group similarities with several synthesized derivatives:

Compound Key Structural Differences Synthetic Route Reported Bioactivity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Replaces tetrazatricyclo core with triazole; sulfonylphenyl and difluorophenyl substituents α-halogenated ketone + triazole reaction in ethanol Antimicrobial activity (not quantified in evidence)
2,2-Dichloro-1-(4-methylphenyl)ethanone Simpler dichloro-ethanone; lacks heterocyclic systems Chlorination of 1-(4-methylphenyl)-ethanone with HCl/H₂O₂ Intermediate for mandelic acid derivatives; no direct bioactivity reported
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Triazole core with dual dichlorophenoxy groups; no ethanone moiety Condensation of substituted benzaldehyde with aminotriazole Antifungal activity (specific data absent in evidence)

Key Observations :

  • Complexity vs.
  • Role of Halogenation: The 2,4-dichlorophenoxy group (as in the target compound and 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) is associated with increased metabolic stability and membrane permeability, critical for agrochemical applications .
  • Synthetic Challenges : The tetrazatricyclic system likely requires multi-step synthesis, whereas triazole derivatives are more accessible via one-pot reactions .
Bioactivity Profile Correlation (Evidence-Based Inference)

Evidence from hierarchical clustering of bioactivity data () suggests that compounds with similar chemical scaffolds often exhibit overlapping modes of action. For example:

  • Triazole-ethanone derivatives (e.g., compound from ) may target cytochrome P450 enzymes or fungal lanosterol demethylase due to their nitrogen-rich structures.
  • Dichlorophenoxy-containing compounds (e.g., ) are frequently associated with herbicidal or antifungal activity via disruption of electron transport chains.

The target compound’s hybrid structure could combine these mechanisms, but empirical validation is absent in the provided evidence.

Analytical Characterization Challenges

Unlike simpler analogues (e.g., 2,2-Dichloro-1-(4-methylphenyl)ethanone), the tetrazatricyclic core complicates spectral interpretation. For instance:

  • NMR : The fused ring system may lead to complex splitting patterns in ¹H-NMR, as seen in triazole derivatives ().
  • Crystallography : SHELX-based refinement () would be critical for resolving conformational details of the tetrazatricyclo framework.

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-1-(4-methyltetrazatricyclo derivatives, and how can reaction yields be improved?

  • Category : Synthesis & Characterization
  • Methodological Answer : A reflux-based approach using DMSO as a solvent under reduced pressure is a common method, yielding ~65% (e.g., for triazole derivatives). Key parameters include reaction time (18 hours), solvent polarity, and post-reaction crystallization (water-ethanol mixtures) to isolate the product . To optimize yields, vary catalysts (e.g., glacial acetic acid vs. Lewis acids) and monitor intermediates via TLC or HPLC. Adjusting stoichiometry of substituted benzaldehyde (0.001 mol) may reduce side products .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?

  • Category : Structural Analysis
  • Methodological Answer : Combine single-crystal X-ray diffraction (mean C–C bond length precision: 0.004–0.005 Å, R factor ≤0.155) for absolute conformation with IR spectroscopy (e.g., 3800–400 cm⁻¹ range for functional groups like C=O and Cl–O) . Mass spectrometry (electron ionization) confirms molecular weight and fragmentation patterns, while NMR (¹H/¹³C) resolves electronic environments of the tetrazatricyclo core and dichlorophenoxy substituents .

Q. How can preliminary bioactivity screening be designed to prioritize this compound for further study?

  • Category : Bioactivity Assessment
  • Methodological Answer : Use high-throughput screening (HTS) with a luciferase-based reporter assay (e.g., Keap1-Nrf2-ARE pathway activation) to identify oxidative stress modulators. Validate hits via dose-response curves (IC₅₀/EC₅₀) and counter-screening against off-target pathways . Prioritize compounds with <10 µM potency and selectivity ratios >10-fold over related targets.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as kinases or receptors?

  • Category : Computational Chemistry
  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like Nrf2. Validate using QSAR models trained on experimental IC₅₀ data . Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity . Machine learning (e.g., Random Forest) can predict ADMET properties from virtual libraries .

Q. What experimental strategies address contradictory data in environmental toxicity studies?

  • Category : Environmental Impact Analysis
  • Methodological Answer : Follow INCHEMBIOL project guidelines :
  • Abiotic Testing : Measure hydrolysis rates (pH 5–9), photolysis (UV-Vis), and adsorption coefficients (log K₀c) in soil/water systems.
  • Biotic Testing : Use OECD 207 (earthworm toxicity) and algal growth inhibition assays. Cross-validate with microcosm studies to assess bioaccumulation .
    Resolve discrepancies by standardizing test conditions (e.g., OECD vs. EPA protocols) and using isotopically labeled compounds for trace analysis.

Q. How should researchers design experiments to ensure reproducibility in synthetic and bioactivity studies?

  • Category : Reproducibility & Data Reporting
  • Methodological Answer : Adopt IUPAC guidelines :
  • Synthesis : Report exact solvent grades, purification steps (e.g., column chromatography Rf values), and spectral raw data (e.g., NMR shifts ±0.01 ppm).
  • Bioassays : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and statistical power analysis (n ≥ 4 replicates) . Use Open Science Framework (OSF) to share protocols and raw datasets.

Tables for Key Parameters

High-Throughput Screening Parameters
Assay Type
Compound Library
Hit Criteria
Validation
Environmental Fate Metrics
Hydrolysis Half-Life (pH 7)
Log Kow
Algal EC₅₀

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.